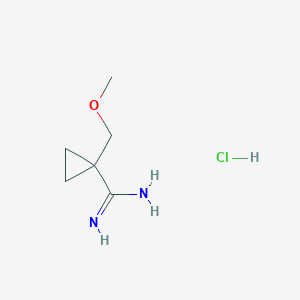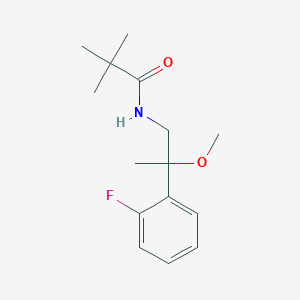![molecular formula C12H9N3O4 B2876044 1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 1325305-14-3](/img/structure/B2876044.png)
1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C12H9N3O4 . It is also known by other names such as “2,5-dioxopyrrolidin-1-yl 1h-indazole-3-carboxylate” and “1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione” among others .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to an indazole group via a carbonyl and an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its saturated nature and stereogenicity allow for a diverse exploration of pharmacophore space, which is crucial in the design of new drugs . For example, derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are relevant to conditions like glaucoma and edema .
Therapeutic Potential Exploration
The indazole moiety present in this compound is known for its therapeutic potential. Indazole derivatives exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . This makes the compound a valuable scaffold for developing new treatments for various diseases.
Pharmacological Research
In pharmacology, the compound’s ability to be modified into various derivatives means it can be used to study structure-activity relationships (SAR). These studies help in understanding how the compound’s structure influences its biological activity, which is essential for optimizing therapeutic efficacy .
Biochemical Studies
The compound’s biochemical applications include its use as a probe to study enzyme inhibition. Its interaction with enzymes like carbonic anhydrases can provide insights into enzyme mechanisms and help identify potential drug targets .
Chemical Research
In the field of chemical research, the compound serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for constructing diverse chemical libraries for high-throughput screening, aiding in the discovery of new bioactive compounds .
Industrial Processes
While specific industrial applications of this compound are not detailed in the available literature, its derivatives’ roles in drug development suggest potential utility in pharmaceutical manufacturing processes. Its structural features could be exploited in the synthesis of pharmacologically active agents .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-9-5-6-10(17)15(9)19-12(18)11-7-3-1-2-4-8(7)13-14-11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKHVSZBFUILBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2875961.png)

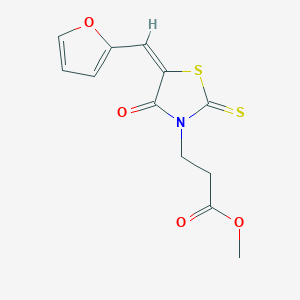
![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
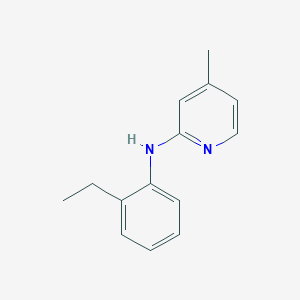
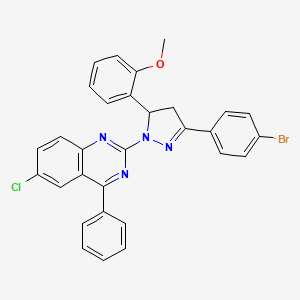
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)

